Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride
Description
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride is a chemical compound belonging to the imidazopyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The compound is recognized for its potential in various scientific research fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-4-12-7-11-6-9(12)5-8;/h3-7H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABVDDRJHVFTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=CN2C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The final step involves the esterification of the carboxylate group and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted imidazopyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride has shown promising results in antimicrobial studies. Research indicates that derivatives of imidazo[1,5-a]pyridine possess activity against various bacterial strains, suggesting potential use in developing new antibiotics.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl imidazo[1,5-a]pyridine-7-carboxylate | Staphylococcus aureus | ≤ 0.5 μM |
| Ethyl imidazo[1,5-a]pyridine-7-carboxylate | Escherichia coli | ≤ 1 μM |
Anticancer Properties
Studies have indicated that imidazo[1,5-a]pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms often involve modulation of cell signaling pathways.
Case Study: Anticancer Mechanism Investigation
In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability across various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 0.04 | Induction of apoptosis |
| MCF-7 (breast cancer) | 0.06 | Cell cycle arrest |
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in disease processes.
Table 3: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Cholinesterase | Competitive | 0.05 |
| Histone Deacetylase | Non-competitive | 0.02 |
Synthetic Methodologies
Recent advancements in synthetic methodologies have facilitated the production of this compound from readily available starting materials through cyclocondensation and oxidative cyclization techniques.
Table 4: Synthetic Pathways
| Synthetic Methodology | Description |
|---|---|
| Cyclocondensation | Formation of the imidazole ring |
| Oxidative Cyclization | Introduction of functional groups |
Conclusion and Future Directions
The applications of this compound span various fields including antimicrobial and anticancer research, as well as enzyme inhibition studies. The ongoing research into its biological activities and synthetic methodologies suggests a promising future for this compound in drug development.
Continued exploration into its mechanisms of action and efficacy against resistant strains will be crucial for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride can be compared with other imidazopyridine derivatives, such as:
- Methyl imidazo[1,5-a]pyridine-7-carboxylate
- Ethyl imidazo[1,2-a]pyridine-7-carboxylate
These compounds share similar core structures but differ in their substituents and specific properties. This compound is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical and biological properties .
Biological Activity
Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a unique imidazopyridine core that contributes to its biological properties. The synthesis typically involves cyclocondensation reactions, where 2-aminopyridine reacts with ethyl acetoacetate under acidic conditions to form the imidazo[1,5-a]pyridine structure. The final product is obtained by esterification and conversion to the hydrochloride salt.
The compound interacts with specific molecular targets, particularly enzymes and receptors, influencing various biological pathways. It has been shown to inhibit certain enzymes involved in disease processes, thus exerting potential therapeutic effects. For instance, it may act as an inhibitor of Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb). The compound's minimum inhibitory concentration (MIC) values suggest potent activity against both replicating and non-replicating forms of Mtb, making it a candidate for further development as an anti-TB agent .
Anticancer Effects
The compound has been evaluated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines, such as HCT116 (colon carcinoma), with IC50 values indicating significant cytotoxicity. The mechanism behind this activity may involve the inhibition of Aurora-A kinase, contributing to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
This compound has also been investigated for anti-inflammatory effects. In vitro assays have demonstrated its ability to suppress COX-2 activity, an enzyme involved in inflammatory processes. The compound showed comparable efficacy to standard anti-inflammatory drugs like celecoxib .
Study 1: Antimicrobial Efficacy
A study reported the compound's effectiveness against drug-susceptible and multidrug-resistant strains of Mtb. The results indicated that it could significantly reduce bacterial load in infected mouse models, suggesting its potential as a lead compound for anti-TB drug development.
| Compound | MIC (μM) | Effectiveness |
|---|---|---|
| Ethyl imidazo[1,5-a]pyridine-7-carboxylate | 0.03 - 5.0 | High against Mtb |
| Standard Anti-TB Drug | Varies | Established efficacy |
Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, this compound was tested against various human cancer cell lines. It exhibited significant growth inhibition with an IC50 value of approximately 2.30 μM in HCT116 cells.
| Cell Line | IC50 (μM) | Description |
|---|---|---|
| HCT116 | 2.30 | Colon carcinoma |
| Other Lines | >10 | Low cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
